molecular formula C9H13NO2 B8723429 2-Methoxy-3-hydroxy-5-ethyl-6-methylpyridine

2-Methoxy-3-hydroxy-5-ethyl-6-methylpyridine

Cat. No. B8723429
M. Wt: 167.20 g/mol
InChI Key: ZFMVSPBJNRSOMX-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

A batch of 2-methoxy-3-amino-5-ethyl-6-methylpyridine (171 mg, 1.05 mmol) was dissolved in 5% aqueous sulfuric acid (4 mL), cooled in an ice bath, then a solution of sodium nitrite (78 mg, 1.13 mmol) in water (1 mL) was added dropwise. After 0.5 hour, the resulting mixture was added dropwise to 5% aqueous sulfuric acid (6 mL) warmed at 110° C. The solution was stirred for 0.5 hour, cooled and the product extracted into chloroform, then dried (Na2SO4), filtered and evaporated to yield 77 mg (43%) of product.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8](N)=[CH:7][C:6]([CH2:10][CH3:11])=[C:5]([CH3:12])[N:4]=1.N([O-])=[O:14].[Na+]>S(=O)(=O)(O)O.O>[CH3:1][O:2][C:3]1[C:8]([OH:14])=[CH:7][C:6]([CH2:10][CH3:11])=[C:5]([CH3:12])[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
COC1=NC(=C(C=C1N)CC)C
Name
Quantity
4 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
78 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the product extracted into chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=NC(=C(C=C1O)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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